1,3-Dioxepane, 4-methyl-2-(1-methylethyl)-
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Overview
Description
1,3-Dioxepane, 4-methyl-2-(1-methylethyl)- is a heterocyclic organic compound with the molecular formula C₇H₁₄O₂ It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxepane, 4-methyl-2-(1-methylethyl)- can be synthesized through the acetalization of carbonyl compounds with diols in the presence of acid catalysts. A common method involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol under acidic conditions, such as using toluenesulfonic acid as a catalyst in refluxing toluene . The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for the success of this reaction.
Industrial Production Methods
Industrial production of 1,3-dioxepane derivatives typically involves large-scale acetalization processes. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, thereby increasing the yield of the desired product . Catalysts such as zirconium tetrachloride (ZrCl₄) and tetrabutylammonium tribromide have been employed to improve the selectivity and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepane, 4-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) can oxidize the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi, NH₃, RNH₂, NaOCH₃.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
1,3-Dioxepane, 4-methyl-2-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dioxepane, 4-methyl-2-(1-methylethyl)- involves its ability to form stable cyclic acetals and ketals. These structures provide protection to carbonyl groups, preventing them from undergoing unwanted reactions during synthetic transformations . The compound’s reactivity is influenced by the presence of acid or base catalysts, which facilitate the formation and cleavage of the acetal or ketal bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar reactivity and applications.
1,3-Dioxane: A six-membered ring analog with comparable stability and use as a protecting group.
2-Isopropyl-4-methyl-1,3-dioxolane: A stereoisomer with distinct physical and chemical properties.
Uniqueness
1,3-Dioxepane, 4-methyl-2-(1-methylethyl)- is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications where other dioxepane derivatives may not be suitable .
Properties
CAS No. |
63151-22-4 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-methyl-2-propan-2-yl-1,3-dioxepane |
InChI |
InChI=1S/C9H18O2/c1-7(2)9-10-6-4-5-8(3)11-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
NCHOJUUKBQCNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCOC(O1)C(C)C |
Origin of Product |
United States |
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